molecular formula C14H9BrFN3O2S B2645173 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 1021071-06-6

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2645173
CAS No.: 1021071-06-6
M. Wt: 382.21
InChI Key: GTGQHGNTYNUVEI-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule investigated for its potential as a kinase inhibitor in oncology research. Recent studies highlight its design as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a range of aggressive solid tumors [Link to https://pubmed.ncbi.nlm.nih.gov/38570113/]. The compound's mechanism of action involves binding to the ATP-binding pocket of FAK, thereby blocking its enzymatic activity and subsequent downstream signaling pathways. This inhibition is crucial for disrupting key oncogenic processes, including cancer cell proliferation, survival, and migration [Link to https://pubmed.ncbi.nlm.nih.gov/38570113/]. The molecular architecture, featuring the 1,3,4-oxadiazole core linked to bromothiophene and fluorophenyl acetamide moieties, is optimized for both binding affinity and pharmacokinetic properties. Its primary research value lies in serving as a critical chemical probe for elucidating the role of FAK signaling in tumor progression and metastasis. Furthermore, this compound is a valuable tool for in vitro and in vivo studies aimed at validating FAK as a therapeutic target and for exploring potential combination therapies with other anticancer agents.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O2S/c15-11-6-5-10(22-11)13-18-19-14(21-13)17-12(20)7-8-1-3-9(16)4-2-8/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQHGNTYNUVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in various fields of medicinal chemistry and materials science due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a bromothiophene moiety, an oxadiazole ring, and an acetamide group. The synthesis typically involves several steps:

  • Formation of 5-bromothiophene : Bromination of thiophene derivatives.
  • Cyclization : Reaction with hydrazine hydrate to form the oxadiazole ring.
  • Acetylation : Final acetylation step using acetic anhydride to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of key enzymes or disruption of cellular processes in pathogens.
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells by interacting with various signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman breast cancer cellsInduction of apoptosis
Anti-inflammatoryMurine macrophagesReduced cytokine production

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that the compound effectively inhibited the growth of Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative treatment option for bacterial infections.
  • Cancer Cell Studies :
    In vitro studies on human breast cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways. The results highlighted its potential as a therapeutic agent in oncology.
  • Inflammation Modulation :
    Research involving murine macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which it could alleviate inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Brominated Heterocyclic Replacements
  • Compound 5d (): Structure: 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Difference: Replaces bromothiophene with bromobenzofuran.
  • Compound 2a/2b ():

    • Structure: Benzofuran-oxadiazole derivatives with chlorophenyl or methoxyphenyl acetamide groups.
    • Activity: Demonstrated antimicrobial and laccase catalysis effects, suggesting that bromothiophene may offer distinct redox properties compared to benzofuran .
Fluorophenyl-Substituted Derivatives
  • N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ():

    • Structure: Retains the fluorophenyl group but substitutes bromothiophene with a methylisoxazole.
    • Properties: The isoxazole’s electron-withdrawing nature may alter metabolic stability compared to bromothiophene .
  • Compound III ():

    • Structure: Combines a 4-fluorophenyl-triazole moiety with oxadiazole.
    • Activity: Acts as a COX-2 inhibitor, indicating fluorophenyl’s role in targeting inflammatory pathways .
Sulfonyl and Thioether Modifications
  • 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ():

    • Structure: Incorporates a sulfonyl group and thiophene.
    • Significance: Sulfonyl groups enhance solubility and may influence kinase or protease binding .
  • N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides ():

    • Activity: Antimicrobial effects (e.g., compound 6f and 6o) highlight the importance of halogenated aryl groups in disrupting microbial membranes .

Key Research Findings

  • Fluorophenyl Contribution : The 4-fluorophenyl group improves lipophilicity and metabolic stability, a feature leveraged in COX-2 inhibitors () and antimicrobial agents () .
  • Heterocyclic Replacements : Switching bromothiophene to benzofuran or isoxazole alters bioactivity profiles, emphasizing substituent-driven target specificity .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Substituting H₂SO₄ with polyphosphoric acid (PPA) can reduce side reactions.

  • Solvent Selection : Ethanol or tetrahydrofuran (THF) enhances solubility of intermediates.

  • Yield Data :

    CatalystSolventTemperature (°C)Yield (%)
    H₂SO₄Ethanol8065–70
    PPATHF7075–80

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 4-fluorophenyl), δ 6.8–7.0 ppm (thiophene protons), and δ 2.5–3.0 ppm (acetamide methylene) .
    • ¹³C NMR : Signals at ~170 ppm (oxadiazole C=O) and ~165 ppm (acetamide C=O) .
  • IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=O stretching) and 3100–3200 cm⁻¹ (N-H stretching) .
  • Elemental Analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

Answer:
Discrepancies often arise from assay variability or impurities. Methodological solutions include:

  • Standardized Assays : Use validated protocols (e.g., lipoxygenase inhibition assays at pH 7.4, 25°C) to compare activities .
  • Purity Validation : HPLC with >98% purity thresholds to exclude confounding impurities .
  • Structural Confirmation : Single-crystal X-ray diffraction (e.g., planar oxadiazole ring geometry, dihedral angles <10° with adjacent aryl groups) to ensure consistency .

Advanced: What computational approaches predict the compound’s reactivity and binding interactions?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • Molecular Docking : Dock into target proteins (e.g., cyclooxygenase-2) using crystallographic data (PDB: 1CX2). Key interactions include hydrogen bonds between the acetamide carbonyl and Arg120 .

Advanced: How can stability studies under varying pH and temperature conditions be designed?

Answer:

  • Forced Degradation : Expose to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC:

    ConditionDegradation (%)Major Degradant
    pH 115–20Hydrolyzed oxadiazole
    pH 7.4<5None detected
    pH 1330–35Thiophene ring-opened product
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme Inhibition : Lipoxygenase (LOX) assay using linoleic acid substrate; IC₅₀ values <50 µM indicate potency .
  • Cytotoxicity : MTT assay on human fibroblast cells (LD₅₀ >100 µM suggests low toxicity) .

Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (15–20 minutes vs. 6 hours) and improves regioselectivity (>90% 1,3,4-oxadiazole vs. 1,2,4-isomer) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) on the thiophene moiety to prevent unwanted side reactions during cyclization .

Advanced: What strategies mitigate bromine-related instability during storage?

Answer:

  • Light Protection : Store in amber vials under argon to prevent photolytic debromination .
  • Desiccants : Include silica gel to avoid hydrolysis of the bromothiophene group .

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